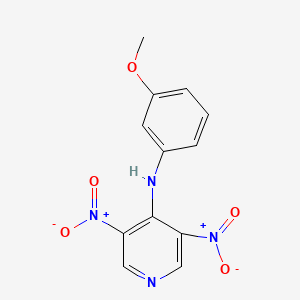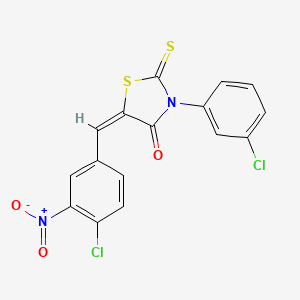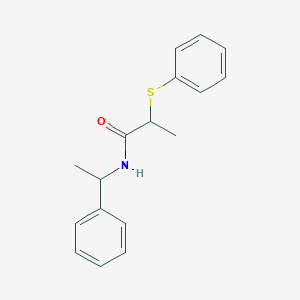![molecular formula C19H29ClN2 B5206861 ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine, also known as CM156, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small-molecule inhibitor that targets the protein tyrosine phosphatase SHP2, which is involved in various cellular signaling pathways.
Wirkmechanismus
SHP2 is a protein tyrosine phosphatase that is involved in various cellular signaling pathways, including those that regulate cell growth, differentiation, and survival. SHP2 is overexpressed in many types of cancer and is known to promote tumor growth and metastasis. ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine inhibits the activity of SHP2 by binding to its catalytic domain, which prevents it from dephosphorylating its substrates. This leads to the inhibition of downstream signaling pathways and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine has been shown to have potent anti-tumor effects in vitro and in vivo. In addition to its effects on cancer cells, ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine has also been investigated for its effects on normal cells. Studies have shown that ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine does not have significant toxicity towards normal cells, indicating that it may have a favorable safety profile. However, further studies are needed to fully understand the biochemical and physiological effects of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine is its specificity towards SHP2, which makes it a valuable tool for studying SHP2-mediated signaling pathways. However, one of the limitations of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine.
Zukünftige Richtungen
There are several future directions for the study of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine. One area of research is the development of more potent and selective SHP2 inhibitors. Another area of research is the investigation of the potential therapeutic applications of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine and its potential side effects.
Synthesemethoden
The synthesis of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine involves several steps, including the reaction of 4-chlorobenzylamine with 2-bromoethylpiperidine, followed by the reaction of the resulting compound with cyclobutanecarboxaldehyde and N-methylmorpholine. The final product is obtained by purification through column chromatography. The synthesis of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine has been reported in several scientific journals, and the compound has been synthesized in various laboratories around the world.
Wissenschaftliche Forschungsanwendungen
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine has been studied extensively in the field of cancer research, as SHP2 is known to play a critical role in cancer cell signaling and proliferation. In vitro studies have shown that ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine inhibits the activity of SHP2 and suppresses the growth of cancer cells. In vivo studies using mouse models have also demonstrated the anti-tumor effects of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine. In addition to cancer research, ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine has also been investigated for its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclobutanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2/c1-21(19-3-2-4-19)15-17-10-13-22(14-11-17)12-9-16-5-7-18(20)8-6-16/h5-8,17,19H,2-4,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGQDGRWYGFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[2-(4-Chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)

![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)
![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)
![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)